molecular formula C6H8O4 B074924 cis-Cyclobutane-1,2-dicarboxylic acid CAS No. 1461-94-5

cis-Cyclobutane-1,2-dicarboxylic acid

Cat. No. B074924
CAS RN: 1461-94-5
M. Wt: 144.12 g/mol
InChI Key: SUSAGCZZQKACKE-ZXZARUISSA-N
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Description

Synthesis Analysis

The synthesis of cis-Cyclobutane-1,2-dicarboxylic acid derivatives and related compounds involves various methods, including enantiodivergent synthetic sequences and stereocontrolled methodologies. For example, derivatives of 2-aminocyclobutane-1-carboxylic acid have been prepared through such sequences, highlighting the importance of stereochemistry in the synthesis of these compounds. These methods allow for the creation of highly rigid beta-peptides and other structures that incorporate the cyclobutane ring, contributing significantly to the field of peptide chemistry and drug design (Izquierdo et al., 2005).

Molecular Structure Analysis

The molecular structure of cis-Cyclobutane-1,2-dicarboxylic acid and its derivatives is characterized by the presence of a cyclobutane ring, which imparts a high degree of rigidity to these molecules. NMR structural studies and DFT theoretical calculations have shown the formation of strong intramolecular hydrogen bonds, resulting in cis-fused octane structural units. This rigidity is important for the function of these compounds in various biological and chemical contexts (Izquierdo et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving cis-Cyclobutane-1,2-dicarboxylic acid derivatives are influenced by the unique properties of the cyclobutane ring. The stereoselectivity and reactivity of these compounds can be utilized in the creation of complex molecular architectures. For example, the diastereoselective synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid scaffold has been developed for applications in medicinal chemistry (Majima & Yamano, 2021).

Scientific Research Applications

  • Materials Science

    • Application : cis-Cyclobutane-1,2-dicarboxylic acid (CBDA-4) has been used as a building block in the development of recyclable thermosets .
    • Method : CBDA-4 was synthesized from β-trans-cinnamic acid using a [2+2] photocycloaddition reaction. It was then linked with glycerol via esterification to give a thermoset .
    • Results : The thermoset was heated to 300 °C to analyze its degradation. A key intermediate was successfully obtained after purification of the degraded polymer .
  • Polymer Synthesis

    • Application : CBDA-4 has been used in producing both thermoplastics and thermosets with excellent properties .
    • Method : In these polymers, CBDA served as either a diacid monomer or cross-linker .
    • Results : The cyclobutane ring in CBDA-4 was cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials .
  • Metal-Organic Materials

    • Application : CBDA-4 can be used as a ligand to prepare various lanthanide metal-organic frameworks (LnMOFs) via a solvothermal method .
  • Synthesis of Lithium Coordination Polymer

    • Application : CBDA-4 can be used as a reactant to synthesize lithium coordination polymer .
    • Method : The method involves treating CBDA-4 with lithium carbonate .
  • Phthalate-Free Internal Donors in Ziegler-Natta Catalysts

    • Application : CBDA-4 and its derivatives can be used as phthalate-free internal donors in Ziegler-Natta catalysts for propylene polymerization .
  • Antinociceptive Activities

    • Application : Studies have shown that CBDA-4 and its derivatives have antinociceptive activities .
  • Synthesis of β-Truxinic Acid

    • Application : CBDA-4 can be synthesized from β-trans-cinnamic acid using a [2+2] photocycloaddition reaction .
    • Method : The method involves capturing and photodimerizing a metastable crystalline solid of trans-cinnamic acid .
    • Results : The X-ray crystal structure of CBDA-4 was determined for the first time .
  • Building Block for Thermally Recyclable/Degradable Materials

    • Application : The cyclobutane ring in CBDA-4 was cleaved upon heating, making it a promising building block for thermally recyclable/degradable materials .
  • Recyclable Thermoset Development

    • Application : A novel class of recyclable thermoset has been developed from CBDA-4 due to its thermocleavability at high temperature .
    • Method : This key CBDA-4 building block was synthesized from β-trans-cinnamic acid using a [2+2] photocycloaddition reaction .

Safety And Hazards

Cis-Cyclobutane-1,2-dicarboxylic acid is classified as a skin corrosive substance (Skin Corr. 1B) according to the 2012 OSHA Hazard Communication Standard . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this chemical .

Future Directions

Cis-Cyclobutane-1,2-dicarboxylic acid has been used to develop a novel class of recyclable thermoset due to its thermocleavability at high temperature . This key building block was synthesized from β-trans-cinnamic acid using a [2+2] photocycloaddition reaction .

properties

IUPAC Name

(1S,2R)-cyclobutane-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c7-5(8)3-1-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUSAGCZZQKACKE-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H]1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424909
Record name (1R,2S)-cyclobutane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Cyclobutane-1,2-dicarboxylic acid

CAS RN

1461-94-5
Record name (1R,2S)-cyclobutane-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CIS CYCLOBUTANE DICARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
Z Wang, H Amjaour, JEM Robertson… - Chemical …, 2022 - pubs.rsc.org
A novel class of recyclable thermoset has been developed from cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid (CBDA-4) due to its thermocleavability at high temperature. This key …
Number of citations: 3 pubs.rsc.org
H Amjaour, Z Wang, M Mabin, J Puttkammer… - Chemical …, 2019 - pubs.rsc.org
Scalable synthesis of β-truxinic acid (CBDA-4) was accomplished by capturing and photodimerizing a metastable crystalline solid of trans-cinnamic acid. This synthetic approach builds …
Number of citations: 26 pubs.rsc.org
J Seliger, V Žagar - The Journal of Physical Chemistry A, 2012 - ACS Publications
The 17 O NQR frequencies have been measured in cis-cyclobutane-1,2-dicarboxylic acid and the quadrupole coupling tensors have been determined at various temperatures. Two O···…
Number of citations: 4 pubs.acs.org
FB Kipping, JJ Wren - Journal of the Chemical Society (Resumed), 1957 - pubs.rsc.org
… above, and the structure of cyclobutene-1 : 2-dicarboxylic acid, obtained by hydrolysis of the ester, was confirmed by catalytic hydrogenation to cis-cyclobutane-1 : 2-dicarboxylic acid. …
Number of citations: 12 pubs.rsc.org
TH Thomas, AJS Williams… - Journal of the Chemical …, 1968 - pubs.rsc.org
Infrared studies of cyclobutanemonocarboxylic acid, cyclobutane-1,1-dicarboxylic acid, and cyclobutane-cis-1,2-dicarboxylic acid are reported. An attempt has been made to assign …
Number of citations: 6 pubs.rsc.org
Z Wang, M Scheuring, M Mabin, R Shahni… - ACS Sustainable …, 2020 - ACS Publications
A novel renewable building block with a semirigid structure, (1α,2α,3β,4β)-2,4-di(furan-2-yl)cyclobutane-1,3-dicarboxylic acid (CBDA-5), was synthesized from furfural. The synthesis …
Number of citations: 21 pubs.acs.org
F Benoit, JL Holmes - Organic Mass Spectrometry, 1972 - Wiley Online Library
The interaction of the carboxyl groups in the fragmentation of the molecular ions of trans cyclohexane‐1,2‐dicarboxylic acid and cis cyclobutane‐1,2‐dicarboxylic acid serves to …
Number of citations: 25 onlinelibrary.wiley.com
HWB Reed - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… Authentic cycloButanedicarboxylic Acids.-cis-cycloButane-1 : 2-dicarboxylic acid, prepared by the method of Fuson et al. (loc. cit.), had mp 139.5" and gave the di-p-bvomophenacyl …
Number of citations: 23 pubs.rsc.org
MW Ghosn, C Wolf - The Journal of Organic Chemistry, 2010 - ACS Publications
Suzuki cross-coupling of a 1,8-dihalonaphthalene with 4-methoxy-3-methylphenylboronic acid or 4-acetamidophenylboronic acid and subsequent functional group transformation gave …
Number of citations: 32 pubs.acs.org
ZD Wang, Q Elliott, Z Wang, RA Setien… - ACS sustainable …, 2018 - ACS Publications
A cis-3,4-di(furan-2-yl)cyclobutane-1,2-dicarboxylic acid (CBDA-2) is readily prepared stereospecifically from trans-3-(2-furyl)acrylic acid, a furfural-derived compound, through a solid-…
Number of citations: 27 pubs.acs.org

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